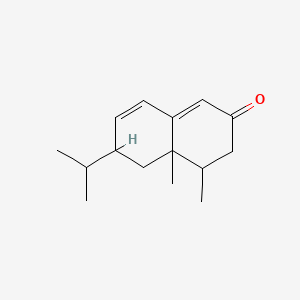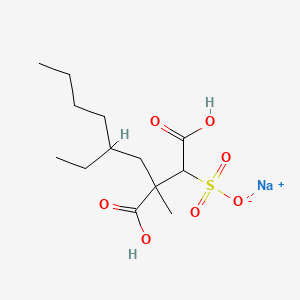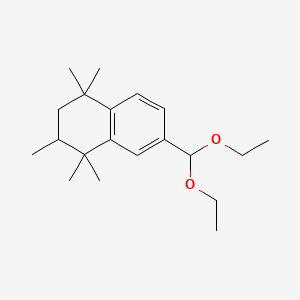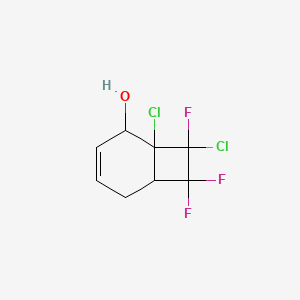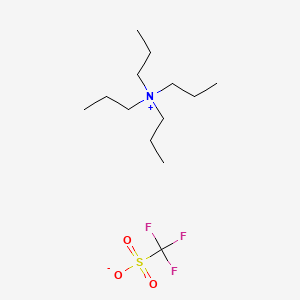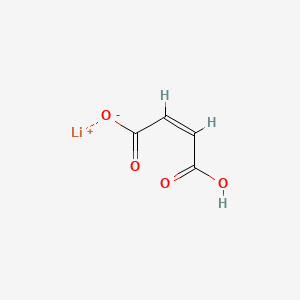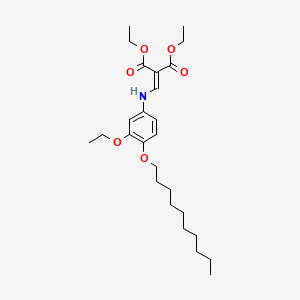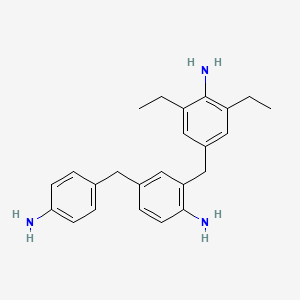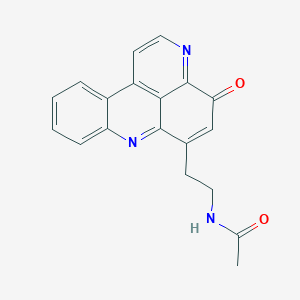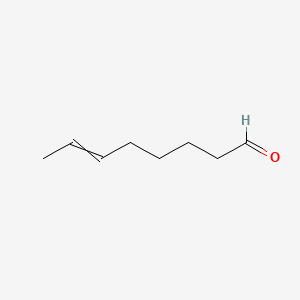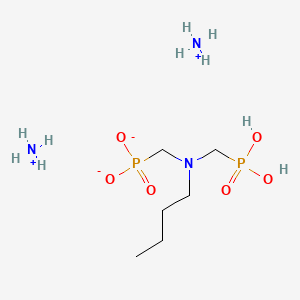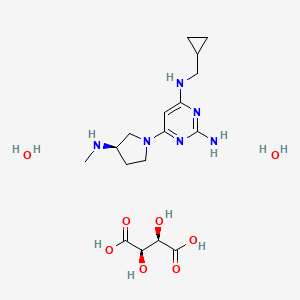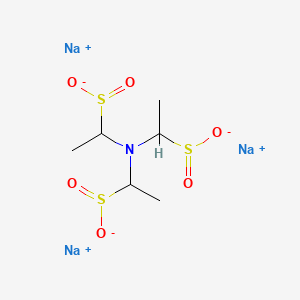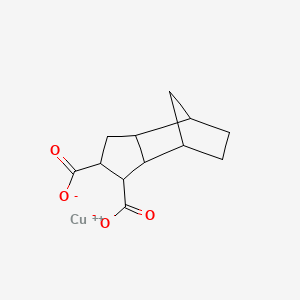
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate is a coordination compound with the molecular formula C12H14CuO4. It is known for its unique structure, which includes a copper ion coordinated with octahydro-4,7-methano-1H-indenedicarboxylate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate typically involves the reaction of copper(II) salts with octahydro-4,7-methano-1H-indenedicarboxylate ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but with enhanced efficiency and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The copper ion can participate in oxidation reactions, where it changes its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in areas involving copper metabolism and enzyme activity.
Mecanismo De Acción
The mechanism by which Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate exerts its effects involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidation state of other molecules. It can also coordinate with different ligands, altering the structure and function of the resulting complexes. These interactions can affect biochemical pathways and catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Copper(II) acetate
- Copper(II) sulfate
- Copper(II) chloride
Comparison
Compared to these similar compounds, Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other copper(II) compounds may not be as effective .
Propiedades
Número CAS |
93776-43-3 |
|---|---|
Fórmula molecular |
C12H14CuO4 |
Peso molecular |
285.78 g/mol |
Nombre IUPAC |
copper;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate |
InChI |
InChI=1S/C12H16O4.Cu/c13-11(14)8-4-7-5-1-2-6(3-5)9(7)10(8)12(15)16;/h5-10H,1-4H2,(H,13,14)(H,15,16);/q;+2/p-2 |
Clave InChI |
DIRRXNZUOMYAGM-UHFFFAOYSA-L |
SMILES canónico |
C1CC2CC1C3C2C(C(C3)C(=O)[O-])C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



